TPPB

Descripción general

Descripción

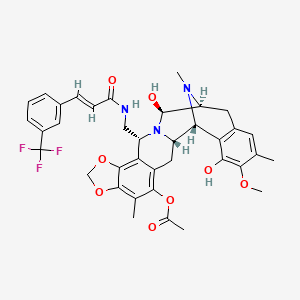

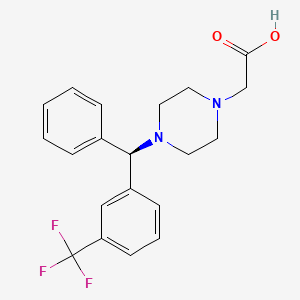

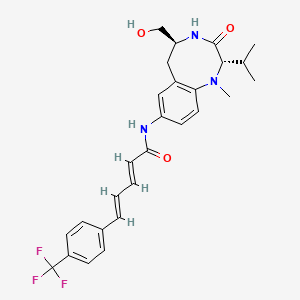

The alpha-APP Modulator, also known as the alpha-Amyloid Precursor Protein Modulator, is a cell-permeable benzolactam derived PKC activator . It efficiently enhances non-amyloidogenic alpha-processing of amyloid precursor protein (APP) even at 100 nM in human fibroblast AG06848 .

Molecular Structure Analysis

The alpha-APP Modulator has an empirical formula of C27H30F3N3O3 . It contains a total of 68 bonds, including 38 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, and 12 aromatic bonds .

Physical And Chemical Properties Analysis

The alpha-APP Modulator is a solid substance with an orange color . It is soluble in methanol (1 mg/mL) and DMSO (50 mg/mL). It is recommended to be stored at -20°C and protected from light .

Aplicaciones Científicas De Investigación

Crecimiento de Cristales y Tecnología Fotónica

Compuestos de fósforo multifenilo, incluyendo TPPB, se han utilizado en el crecimiento de cristales a granel. Estos cristales pueden ampliar sus aplicaciones en la tecnología fotónica . Se ha obtenido un monocristal de this compound (2H 2 O) con un tamaño de 27 × 20 × 20 mm 3 en agua .

Transmisión y Dispersión Raman

El cristal de this compound (2H 2 O) muestra una excelente propiedad transparente en la región del infrarrojo cercano . Grandes desplazamientos Raman y una fuerte intensidad de dispersión Raman indican que this compound es un candidato potencial en aplicaciones de no linealidad basadas en la dispersión Raman .

Reactivos en Reacciones Sintéticas Orgánicas

Los compuestos centrados en fósforo multifenilo, incluido this compound, se han estudiado y utilizado ampliamente como reactivos activos en reacciones sintéticas orgánicas .

Intermediarios Farmacéuticos

Estos compuestos también se han utilizado como intermediarios farmacéuticos .

Extractantes

This compound y compuestos similares se han utilizado como extractantes .

Catalizadores en Síntesis Orgánicas

También se han utilizado como catalizadores en síntesis orgánicas .

In Vivo

In vivo research applications of alpha-APP Modulators have focused on the effects of these molecules on the behavior and physiology of animals. Studies have shown that alpha-APP Modulators can modulate the activity of the alpha-APP Modulator receptor and can reduce the excitotoxicity associated with neurological disorders.

In Vitro

In vitro research applications of alpha-APP Modulators have focused on the effects of these molecules on cell cultures. Studies have shown that alpha-APP Modulators can modulate the activity of the alpha-APP Modulator receptor and can reduce the excitotoxicity associated with neurological disorders.

Mecanismo De Acción

Target of Action

TPPB, also known as (2S,5S)-(E,E)-8-(5-(4-(Trifluoromethyl)phenyl)-2,4-pentadienoylamino)benzolactam or alpha-APP Modulator, primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound acts as a potent activator of PKC . It modulates the activity of PKC, which in turn influences various cellular processes. For instance, this compound has been shown to enhance the non-amyloidogenic processing of the Amyloid Precursor Protein (APP), leading to an increase in the secretion of sAPPα . This modulation of APP processing is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the APP processing pathway . By activating PKC, this compound promotes the non-amyloidogenic processing of APP, which results in the production of sAPPα . This process reduces the formation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

Bryostatin-1, a compound with similar effects to this compound, produced a more rapid, potent, and sustained activation of α-secretase APP processing than this compound

Result of Action

The activation of PKC by this compound and the subsequent modulation of APP processing can have significant cellular effects. In particular, the increase in sAPPα secretion can potentially reduce the formation of Aβ peptides . This could have therapeutic implications for neurodegenerative diseases like Alzheimer’s disease, where Aβ peptides contribute to disease progression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a study involving a two-liquid-phase partitioning bioreactor (this compound), the bioreactor environment improved the mass transfer and bioavailability of phenanthrene, accelerating its degradation While this study does not directly involve the compound this compound, it illustrates how environmental factors can influence the action of compounds in a bioreactor setting

Actividad Biológica

Alpha-APP Modulators have been shown to have a variety of biological activities, including neuroprotection, anti-inflammatory, and anti-epileptic effects.

Biochemical and Physiological Effects

Alpha-APP Modulators have been shown to have a variety of biochemical and physiological effects, including the modulation of the alpha-APP Modulator receptor, the regulation of calcium levels, and the modulation of neuronal excitability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of alpha-APP Modulators in laboratory experiments has several advantages. These molecules are relatively easy to synthesize and can be used to study the effects of alpha-APP Modulator receptor modulation on cells and animals. However, there are also some limitations to the use of alpha-APP Modulators in laboratory experiments. These molecules are relatively expensive and may not be available in large quantities. Additionally, the exact mechanism of action of these molecules is still not fully understood.

Direcciones Futuras

The potential applications of alpha-APP Modulators in the treatment of neurological disorders are vast and the research in this area is ongoing. Some potential future directions for research include the development of more potent and selective alpha-APP Modulators, the investigation of the effects of these molecules on other neurotransmitter receptors, and the development of novel therapeutic strategies for neurological disorders. Additionally, further research is needed to understand the pharmacodynamics and mechanism of action of these molecules and to identify potential adverse effects. Finally, the development of animal models and cell-based assays to study the effects of alpha-APP Modulators is also an important area of research.

Propiedades

IUPAC Name |

(2E,4E)-N-[(2S,5S)-5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)/b6-4+,7-5+/t22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLVEMPZUIFSII-IHHOKICGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=C(N1C)C=CC(=C2)NC(=O)/C=C/C=C/C3=CC=C(C=C3)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433032 | |

| Record name | alpha-APP Modulator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

497259-23-1 | |

| Record name | alpha-APP Modulator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

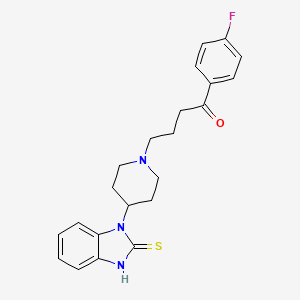

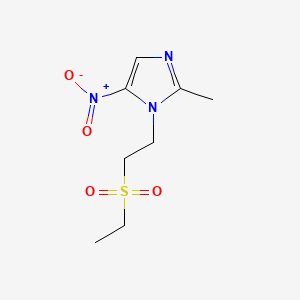

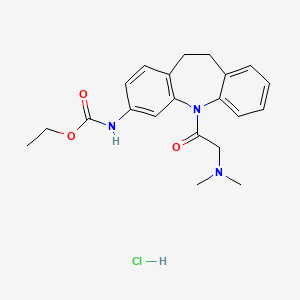

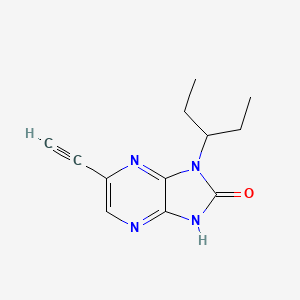

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.